2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic heterocyclic core with methoxy-substituted aryl groups at positions 2 and 5. Its structure includes a carboxamide moiety at position 6 and a methyl group at position 5, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(13-8-10-14(28-2)11-9-13)26-21(23-12)24-20(25-26)15-6-4-5-7-16(15)29-3/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHOKEANOWXPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate hydrazones with aromatic aldehydes. One common method involves the oxidative cyclization of nitropyrimidinyl hydrazones of aromatic aldehydes . This reaction is carried out under mild base-free conditions, yielding stable triazolopyrimidines with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an adenosine antagonist, binding to adenosine receptors and blocking their activity . This can result in various physiological responses, such as anti-inflammatory effects and modulation of neurotransmitter release.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Methoxy Groups: The target compound’s dual methoxy groups likely improve solubility compared to non-polar analogs (e.g., 5t with phenyl).
- Carboxamide Variations : Substitution at R<sup>6</sup> (e.g., p-tolyl in 5a vs. 4-nitrophenyl in 5j) significantly alters electronic properties and binding affinities. Nitro groups (5j) correlate with lower yields (43%) due to steric hindrance .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25N5O3
- Molecular Weight : 421.48 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential as an antimicrobial agent, anticancer drug, and inhibitor of specific enzymes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to the target compound have shown effective inhibition against various bacterial strains. For example, compounds with similar scaffolds displayed minimum inhibitory concentrations (MIC) as low as 50 μg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has indicated that triazolopyrimidine derivatives can inhibit cancer cell proliferation:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values around 20 μM after 48 hours of treatment .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Molecular docking studies suggest that the triazole moiety coordinates with zinc in the active site of MBLs .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
